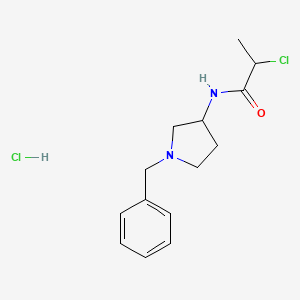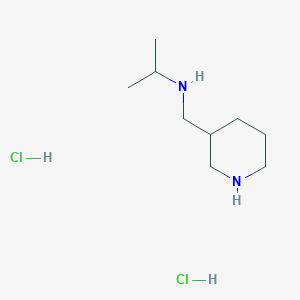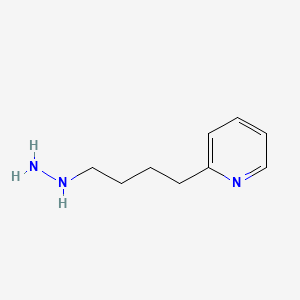
2-(4-Hydrazinylbutyl)pyridine
Vue d'ensemble
Description
2-(4-Hydrazinylbutyl)pyridine is a chemical compound that belongs to the class of hydrazinopyridines. This compound features a pyridine ring substituted with a hydrazinylbutyl group at the 2-position. Hydrazinopyridines are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylbutyl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, with temperature conditions ranging from 0 to 150°C .
Another method involves the reduction of the corresponding diazonium salts. This approach is also effective for producing substituted hydrazinopyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including solvent choice and temperature control, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydrazinylbutyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides by treatment with peracids.
Reduction: Reduction reactions can be used to modify the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often involve hydrazine hydrate as a reagent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peracids yields pyridine N-oxides, while nucleophilic substitution can produce various substituted pyridines .
Applications De Recherche Scientifique
2-(4-Hydrazinylbutyl)pyridine has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of biologically active molecules and ligands for catalysts.
Biology: The compound is used in the development of anti-inflammatory agents and other pharmaceuticals.
Industry: The compound is utilized in the production of herbicides, plant growth regulators, and fungicides.
Mécanisme D'action
The mechanism of action of 2-(4-Hydrazinylbutyl)pyridine involves its interaction with molecular targets and pathways. The hydrazinyl group can form complexes with metal centers, influencing catalytic activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazinopyridine: Shares the hydrazinyl group but lacks the butyl substitution.
Pyridine N-oxides: Formed through oxidation reactions and have different electronic properties.
Piperidine Derivatives: Contain a six-membered ring with one nitrogen atom, used in pharmaceuticals.
Uniqueness
2-(4-Hydrazinylbutyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
4-pyridin-2-ylbutylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-12-8-4-2-6-9-5-1-3-7-11-9/h1,3,5,7,12H,2,4,6,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJKEZVTQKEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672939 | |
| Record name | 2-(4-Hydrazinylbutyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887595-17-7 | |
| Record name | 2-(4-Hydrazinylbutyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)
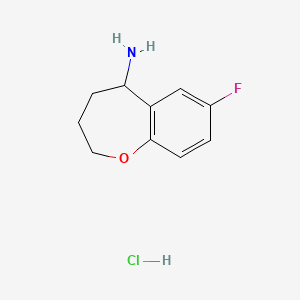
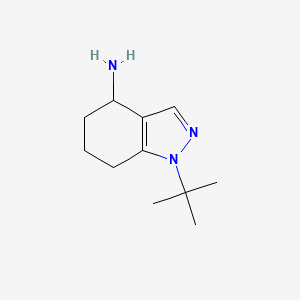
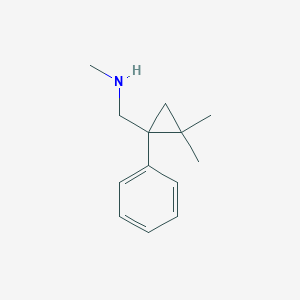
amine hydrochloride](/img/structure/B1440255.png)
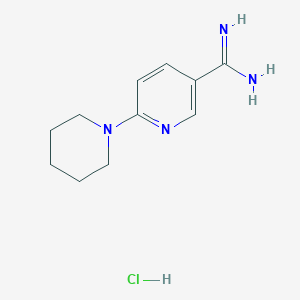
![2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B1440258.png)
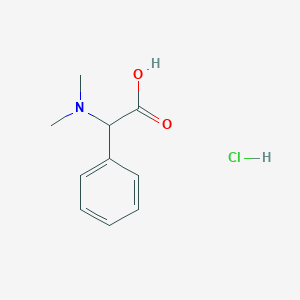
![2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1440260.png)

![2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1440264.png)
![[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1440265.png)
